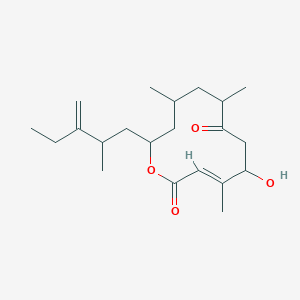
Amphidinolide Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amphidinolide Q is a natural product found in Amphidinium with data available.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Amphidinolide Q, a cytotoxic macrolide from Amphidinium sp., has been successfully synthesized through asymmetric processes, confirming its absolute configuration and aiding in the understanding of its structural properties (Hangyou et al., 2009).
- The absolute stereochemistry of amphidinolide Q at five chiral centers has been determined using NMR analysis and a modified Mosher's method, providing critical insights for its chemical characterization (Takahashi et al., 2001).
Biological Activity and Mechanism
- Amphidinolides, including Q, show potent cytotoxic properties. They target actin cytoskeleton, disrupting cellular organization and function, which is crucial for understanding their potential as anticancer agents (Usui et al., 2004); (Saito et al., 2004).
- The mechanism of action of amphidinolides like Q involves the stabilization of actin filaments, a distinct method compared to other actin-targeting drugs, highlighting its unique pharmaceutical potential (Trigili et al., 2011).
Synthesis Research and Derivatives
- Key synthetic strategies for amphidinolide Q have been developed, utilizing techniques like Sharpless asymmetric epoxidation, which are vital for the production of this and related compounds (Kawa et al., 2011).
- Amphidinolide Q analogues, amphidinins C-F, have been identified, expanding the chemical diversity and potential therapeutic applications of amphidinolide derivatives (Kubota et al., 2014).
Propiedades
Nombre del producto |
Amphidinolide Q |
|---|---|
Fórmula molecular |
C21H34O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(3E)-5-hydroxy-4,8,10-trimethyl-12-(2-methyl-3-methylidenepentyl)-1-oxacyclododec-3-ene-2,7-dione |
InChI |
InChI=1S/C21H34O4/c1-7-14(3)15(4)10-18-9-13(2)8-16(5)19(22)12-20(23)17(6)11-21(24)25-18/h11,13,15-16,18,20,23H,3,7-10,12H2,1-2,4-6H3/b17-11+ |
Clave InChI |
RNCFACHXZBAPGG-GZTJUZNOSA-N |
SMILES isomérico |
CCC(=C)C(C)CC1CC(CC(C(=O)CC(/C(=C/C(=O)O1)/C)O)C)C |
SMILES canónico |
CCC(=C)C(C)CC1CC(CC(C(=O)CC(C(=CC(=O)O1)C)O)C)C |
Sinónimos |
amphidinolide Q |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



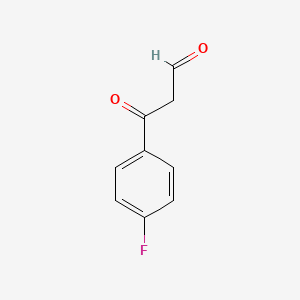
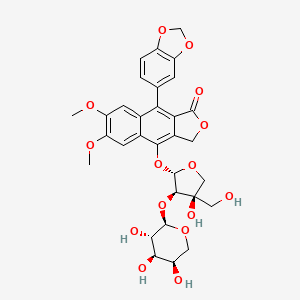
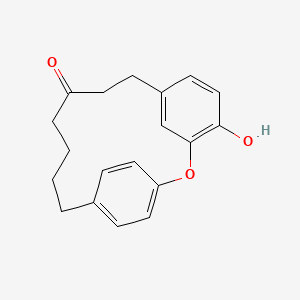
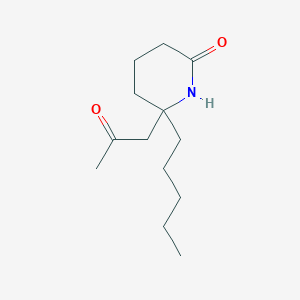
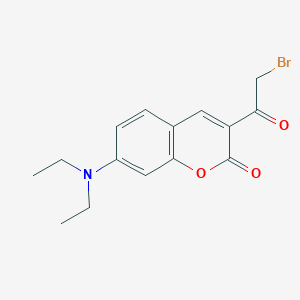
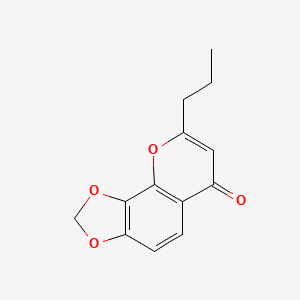
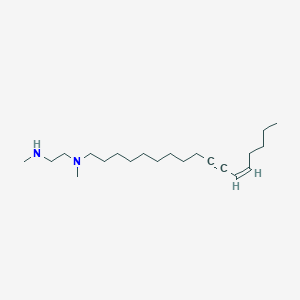
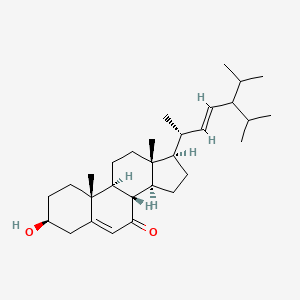
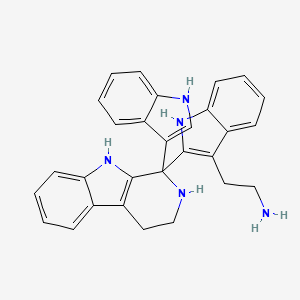
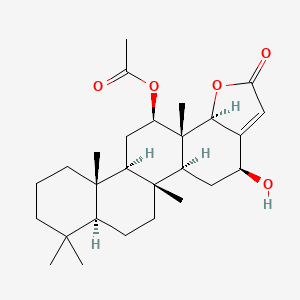
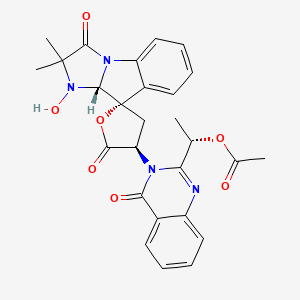
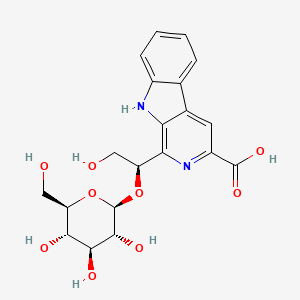
![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)